molecular formula C16H20N4O2S B2585538 4-ethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide CAS No. 1396782-57-2

4-ethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Cat. No. B2585538
CAS RN: 1396782-57-2
M. Wt: 332.42
InChI Key: MOPDAMGCAAYEHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Pyrimidine is a six-membered ring with two nitrogen atoms, and it’s a key component of several important biomolecules, including the nucleobases cytosine, thymine, and uracil . The benzenesulfonamide moiety is a common feature in many drugs and has a wide range of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyrimidine rings, along with the benzenesulfonamide moiety. The ethyl group attached to the pyrrolidine ring would add some lipophilicity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the pyrrolidine and pyrimidine rings, as well as the sulfonamide group. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom, while the pyrimidine ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar sulfonamide group and the potentially basic pyrrolidine nitrogen could confer water solubility, while the ethyl group and the aromatic rings could confer some degree of lipophilicity .

Scientific Research Applications

Antibacterial Agents

The pyrrolidine ring is a common feature in many biologically active compounds, including those with antibacterial properties. The presence of a pyrrolidine ring in the structure of 4-ethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide can contribute to its potential as an antibacterial agent. Studies have shown that variations in the N’-substituents can influence antibacterial activity, suggesting that this compound could be optimized for enhanced efficacy against bacterial strains .

Antiviral Research

Compounds with pyrimidine rings have been investigated for their antiviral properties. The pyrimidine component of 4-ethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide could be explored for its potential to inhibit viral replication or interfere with virus-cell binding. This application is particularly relevant in the search for new treatments against emerging viral infections .

Cancer Therapeutics

The structural complexity of 4-ethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide allows for interactions with various biological targets, which could include those relevant to cancer. Pyrrolidine derivatives have been studied for their effects on cell cycle and tumor growth, indicating that this compound may have applications in cancer research and therapy .

Enzyme Inhibition

Enzyme inhibitors are crucial in the treatment of various diseases. The pyrimidine and pyrrolidine components of the compound can be designed to target specific enzymes, potentially leading to the development of new drugs. For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine have shown activity as inhibitors of enzymes like phosphodiesterase type 5 and isocitrate dehydrogenase 1 .

Neurological Disorders

The pyrrolidine ring is known for its contribution to the stereochemistry of molecules, which can affect the binding to enantioselective proteins in the brain. Therefore, 4-ethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide could be investigated for its potential applications in treating neurological disorders, such as Alzheimer’s disease or Parkinson’s disease .

Drug Design and Development

The compound’s ability to efficiently explore pharmacophore space due to its sp3-hybridization makes it a valuable scaffold in drug design. Medicinal chemists can utilize the compound’s structure to create novel drugs with varied biological profiles, targeting a wide range of diseases .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, many sulfonamide-containing drugs act as inhibitors of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

Future research could involve further exploration of the biological activity of this compound, potentially through the synthesis of analogs with different substituents on the pyrrolidine, pyrimidine, or benzenesulfonamide moieties . This could help to optimize its activity and selectivity for its biological target.

properties

IUPAC Name

4-ethyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-2-13-5-7-15(8-6-13)23(21,22)19-14-11-17-16(18-12-14)20-9-3-4-10-20/h5-8,11-12,19H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPDAMGCAAYEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide

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